N-(5-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(5-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group and methanesulfonamide group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to participate in various chemical and biological processes .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-3-nitropyridin-2-YL)methanesulfonamide can be compared with other similar compounds such as:
N-(5-Nitropyridin-2-yl)methanesulfonamide: This compound has a similar structure but lacks the cyclopropoxy group.
N-(5-Cyclopropoxy-2-nitropyridin-3-YL)methanesulfonamide: This compound has a different position of the nitro group on the pyridine ring
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O5S |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-3-nitropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-9-8(12(13)14)4-7(5-10-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
GWYMXDQKZKAMFO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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